4-(2-methoxyphenyl)piperazin-1-amine
Description
Properties
CAS No. |
19351-48-5 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.3 |
Purity |
85 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Methoxyphenyl Piperazin 1 Amine and Its Derivatives
Established Synthetic Routes to 4-(2-methoxyphenyl)piperazin-1-amine
The creation of this compound is primarily a two-stage process. It begins with the synthesis of its direct precursor, 1-(2-methoxyphenyl)piperazine (B120316), which is then followed by the introduction of an amine group at the N1 position of the piperazine (B1678402) ring.
Precursor Synthesis and Intermediate Isolation
The key precursor for the target compound is 1-(2-methoxyphenyl)piperazine . A common and effective method for its synthesis involves the reaction of an aniline (B41778) with a bis(haloethyl)amine. Specifically, 2-methoxyaniline is reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.com This condensation reaction is typically performed at an elevated temperature in a high-boiling point solvent such as diethyleneglycol monomethyl ether. chemicalbook.com The resulting product, 1-(2-methoxyphenyl)piperazine, is isolated as its hydrochloride salt by precipitation from the reaction mixture, often with the addition of a less polar solvent like diethyl ether. chemicalbook.com This method provides a reliable route to the necessary N-aryl piperazine intermediate in good yields.
An alternative "one-pot" strategy can be employed for the synthesis of N-aryl piperazines, starting from diethanolamine (B148213). While detailed for a para-substituted analogue, the methodology is applicable. This process involves reacting diethanolamine with hydrobromic acid to form an in-situ intermediate, which then reacts with the corresponding aniline (in this case, 2-methoxyaniline) to yield the desired 1-arylpiperazine.
Table 1: Synthesis of Precursor 1-(2-methoxyphenyl)piperazine
| Reactants | Reagents & Solvents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride | Diethyleneglycol monomethyl ether | 150 °C, 12 h | 1-(2-methoxyphenyl)piperazine hydrochloride | 74% | chemicalbook.com |
Amination Reactions at the Piperazine N1 Position
To convert the precursor into the final product, an amino group must be introduced at the unsubstituted nitrogen of the piperazine ring. This transformation is known as N-amination. A widely used method for the N-amination of secondary amines involves nitrosation followed by reduction. The secondary amine, 1-(2-methoxyphenyl)piperazine, is first treated with a nitrosating agent like sodium nitrite (B80452) in an acidic medium to form the N-nitroso intermediate, N-nitroso-4-(2-methoxyphenyl)piperazine. researchgate.net This intermediate is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF) to yield the final product, This compound . researchgate.net
Another effective method for direct N-amination utilizes hydroxylamine-O-sulfonic acid (HOSA). google.comresearchgate.net This reagent can directly aminate secondary amines in an aqueous medium. The reaction involves treating an excess of the piperazine precursor with an aqueous solution of HOSA. google.com This process is advantageous as it avoids the use of highly reactive and hazardous reagents like LiAlH₄.
Table 2: N-Amination of 1-(2-methoxyphenyl)piperazine
| Starting Material | Method | Key Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|---|
| 1-(2-methoxyphenyl)piperazine | Nitrosation followed by Reduction | 1. NaNO₂/HCl 2. LiAlH₄/THF | N-nitroso-4-(2-methoxyphenyl)piperazine | This compound | researchgate.net |
| 1-(2-methoxyphenyl)piperazine | Direct Amination | Hydroxylamine-O-sulfonic acid (HOSA) | N/A | This compound | google.comresearchgate.net |
Derivatization Strategies via the Piperazinyl Amine Moiety
The terminal primary amine of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are crucial for building more complex molecules.
Alkylation and Acylation Reactions
The N-amino group can undergo nucleophilic substitution reactions. Alkylation with alkyl halides (e.g., alkyl bromides or chlorides) introduces alkyl chains onto the terminal nitrogen. prepchem.com However, a significant challenge in the alkylation of amines is controlling the degree of substitution, as the alkylated product is often more nucleophilic than the starting material, leading to polyalkylation. masterorganicchemistry.comyoutube.com To achieve mono-alkylation, careful control of stoichiometry and reaction conditions is necessary. Reductive amination offers a more controlled alternative to direct alkylation with alkyl halides. nih.gov
Acylation is a more readily controlled reaction. The terminal amine reacts with acylating agents like acyl chlorides or acid anhydrides to form amide derivatives. umich.edunih.gov These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. prepchem.comumich.edu This method is used to introduce a variety of acyl groups, including those containing aromatic or heterocyclic rings. nih.gov
Table 3: Representative Alkylation and Acylation Reactions
| Reaction Type | Substrate Analogue | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Alkylation | 1-(2-methoxyphenyl)piperazine | N-(2-bromoethyl)benzamide | Toluene (B28343), triethylamine, reflux | N-alkylated piperazine | prepchem.com |
| Acylation | (S)-2-methyl-4-oxopiperidine derivative | 3-chloro-2-(trifluoromethyl)isonicotinoyl chloride | - | N-acylated piperidine (B6355638) | acs.org |
| Acylation | Amine 14 (a piperidine derivative) | Benzoyl chloride | Pyridine | N-benzoylated piperidine | afasci.com |
Formation of Carboxamide and Related Linkers
A specific and important application of acylation is the formation of carboxamide and urea (B33335) linkages. Carboxamides are synthesized by reacting the terminal amine with a carboxylic acid, often activated by a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDCI). researchgate.net Alternatively, reaction with a benzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) also yields the desired carboxamide. researchgate.net
Related urea derivatives can be formed by reacting the amine with an isocyanate. These reactions provide a robust way to link the piperazine core to other molecular fragments through stable amide or urea bonds, a common strategy in medicinal chemistry.
Phosphorylation Reactions
The terminal amine of N-aminopiperazine analogues can also react with phosphorus electrophiles. Phosphorylation can be achieved by treating the amine with chlorophosphines, such as diphenylphosphinous chloride (Ph₂PCl) or phenyldichlorophosphine (PhPCl₂). researchgate.netlookchem.com This reaction, typically performed under inert conditions in a dry solvent, leads to the formation of aminophosphines. researchgate.netlookchem.com For example, the reaction of 1-amino-4-methylpiperazine (B1216902) with Ph₂PCl yields a functionalized mono(amino)phosphine. researchgate.net These resulting phosphine (B1218219) derivatives can be further oxidized with agents like hydrogen peroxide or elemental sulfur to produce the corresponding phosphine oxides or sulfides. researchgate.netlookchem.com
Table 4: Synthesis of Aminophosphine Derivatives
| Substrate Analogue | Reagent | Product Type | Further Reaction | Product of Further Reaction | Reference |
|---|---|---|---|---|---|
| 1-amino-4-methylpiperazine | Ph₂PCl | Mono(amino)phosphine | H₂O₂, S, or Se | Aminophosphine chalcogenides | researchgate.netlookchem.com |
| 1-amino-4-methylpiperazine | PhPCl₂ | Bis(amino)phosphine | H₂O₂, S, or Se | Aminophosphine chalcogenides | researchgate.netlookchem.com |
Imine and Schiff Base Formation
The primary amine group in this compound serves as a reactive site for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group.
The formation of these Schiff bases is a versatile method for elaborating the core structure of this compound. A general and effective method for synthesizing these derivatives involves the reaction of the primary amine with an appropriate aldehyde or ketone. dergipark.org.trunsri.ac.id Typically, the reaction is carried out by refluxing the reactants in a suitable solvent, such as absolute ethanol, for several hours. dergipark.org.tr For aromatic aldehydes, which possess a stable conjugation system, the resulting Schiff bases are generally more stable than those derived from aliphatic aldehydes. dergipark.org.trunsri.ac.id
In some procedures, a dehydrating agent like molecular sieves or a catalyst may be employed to drive the reaction towards completion. For instance, a common laboratory-scale synthesis involves heating a mixture of the amine, a ketone, sodium bicarbonate, and 4Å molecular sieves in a dry solvent like toluene. rsc.org The product can then be purified through recrystallization or distillation. rsc.org The successful formation of the imine bond is typically confirmed using spectroscopic methods such as FTIR, which shows the characteristic C=N stretching frequency, and NMR spectroscopy. dergipark.org.tr
The table below illustrates typical reaction conditions for the formation of Schiff bases from amino-piperazine precursors and various aromatic aldehydes.
| Reactant A | Reactant B | Solvent | Conditions | Product Type | Yield (%) | Reference |
| 1-Amino-4-methylpiperazine | 3-Nitrobenzaldehyde | Absolute Ethanol | Reflux, 3h | Schiff Base | 88 | dergipark.org.tr |
| 1-Amino-4-methylpiperazine | 4-Fluorobenzaldehyde | Absolute Ethanol | Reflux, 3h | Schiff Base | 62 | dergipark.org.tr |
| 1-Amino-4-methylpiperazine | 3,4,5-Trimethoxybenzaldehyde | Absolute Ethanol | Reflux, 3h | Schiff Base | 81 | dergipark.org.tr |
| Ketone | Amine | Toluene | 80 °C or Reflux, 12h | Imine | N/A | rsc.org |
This table presents generalized data for Schiff base formation involving a similar aminopiperazine core.
Synthetic Routes to Related Piperazine-Amine Hybrid Structures
The synthesis of hybrid structures incorporating the 4-(2-methoxyphenyl)piperazine moiety is a significant area of research, aiming to create complex molecules with potential applications in medicinal chemistry. These syntheses often begin with the precursor 1-(2-methoxyphenyl)piperazine and build upon it through various chemical reactions.
One major strategy involves the N-alkylation of the piperazine ring. This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. mdpi.com For example, complex structures have been synthesized by reacting 1-(2-methoxyphenyl)piperazine with functionalized side chains. A notable example is the synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane (B168953) hydrochloride, a compound with potential therapeutic applications. google.com This synthesis involves the coupling of the piperazine precursor with a suitable alkylating agent containing the dioxopiperidine moiety. google.com
Another approach involves multi-step synthetic sequences to attach more elaborate groups. For instance, sixteen new 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines were synthesized as potential dopaminergic ligands. nih.gov These syntheses demonstrate the construction of complex hybrid molecules where the core piperazine is linked to another heterocyclic system (a piperidine ring in this case). nih.gov
Furthermore, an improved synthetic route to the drug Urapidil starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, catalyzed by Yb(OTf)₃ in acetonitrile. researchgate.netchemicalpapers.com This reaction forms a key alcohol intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, which is then further functionalized to yield the final complex structure. researchgate.netchemicalpapers.com This route highlights the use of catalysis to efficiently create intricate piperazine-based hybrids. chemicalpapers.com
The table below summarizes synthetic strategies for creating piperazine-amine hybrid structures.
| Starting Material | Key Reaction Type | Reagents/Catalysts | Product | Overall Yield (%) | Reference |
| 1-(2-methoxyphenyl)piperazine | Addition / Ring-Opening | Oxetane, Yb(OTf)₃ | Urapidil | ~45 | researchgate.netchemicalpapers.com |
| 1-(2-methoxyphenyl)piperazine | N-Alkylation | 1-chloro-3-(2,6-dioxopiperidine-l-yl) propane | 1-[4-(2-methoxyphenyl) piperazin-l-yl]-3-(2,6- dioxopiperidin-1-yl) propane hydrochloride | 80 (final crystallization step) | google.com |
| N-ethylpiperazine | Condensation / Hydrogenation / Coupling | 1-bromo-4-nitrobenzene, H₂, Pd/C, 6-chloro-N-methylpyrimidin-4-amine | Infigratinib intermediate | N/A | mdpi.com |
| 1-(2-methoxyphenyl)piperazine | N-Alkylation | Substituted (1-phenethylpiperidin-4-yl)methyl halides | 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines | N/A | nih.gov |
Green Chemistry Approaches and Reaction Optimization in Synthesis
In recent years, the principles of green chemistry have become increasingly important in pharmaceutical synthesis, focusing on the reduction of waste, use of less hazardous materials, and improvement of energy efficiency. mdpi.com These principles are applicable to the synthesis of this compound and its derivatives.
One key aspect of green chemistry is the use of environmentally benign solvents or solvent-free conditions. Research has demonstrated efficient syntheses of N-substituted amines under solvent-free mechanochemical grinding conditions. mdpi.com Another approach involves using one of the reactants as the solvent, which can be both eco-friendly and cost-effective. For example, a facile synthesis of arylpiperazines uses an excess of piperazine as the solvent, eliminating the need for other organic solvents. organic-chemistry.org
Reaction optimization is another critical component, aiming to improve yields, reduce reaction times, and simplify purification processes. In the synthesis of a Urapidil intermediate, purification by recrystallization was highlighted as a beneficial method for large-scale production, avoiding more cumbersome techniques like column chromatography. researchgate.netchemicalpapers.com Similarly, improvements in the synthesis of a dioxopiperidine derivative of 4-(2-methoxyphenyl)piperazine focused on avoiding the use of toxic and carcinogenic solvents like benzene (B151609) and difficult-to-handle reagents such as 18-crown-6. google.com The optimization also aimed to prevent the formation of undesired by-products and to replace chromatographic purification with crystallization, which is more practical on an industrial scale. google.com
Catalysis plays a significant role in green synthesis. The development of recyclable catalysts and one-pot reactions for synthesizing N-heterocycles helps to prevent hazardous waste and improve atom economy. mdpi.com For instance, the use of a Yb(OTf)₃ catalyst for the synthesis of a Urapidil precursor allows the reaction to proceed efficiently under specific conditions. chemicalpapers.com
The table below outlines some green chemistry and optimization strategies relevant to piperazine synthesis.
| Synthetic Goal | Green Approach/Optimization | Details | Benefit | Reference |
| Arylpiperazine Synthesis | Use of reactant as solvent | Using 2.5 eq. piperazine as the solvent. | Eco-friendly, cost-effective. | organic-chemistry.org |
| Urapidil Synthesis | Optimized purification | Purification of intermediate by recrystallization. | Beneficial for large-scale production, avoids chromatography. | researchgate.netchemicalpapers.com |
| Dioxopiperidine Derivative Synthesis | Avoidance of hazardous substances | Replaced benzene and 18-crown-6; replaced chromatography with crystallization. | Improved safety and industrial practicability. | google.com |
| N-Heterocycle Synthesis | Green catalytic methods | Use of recyclable catalysts, one-pot reactions. | Prevents hazardous waste, improves atom economy. | mdpi.com |
Advanced Spectroscopic and Crystallographic Characterization of 4 2 Methoxyphenyl Piperazin 1 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of 1-(2-methoxyphenyl)piperazine (B120316), a closely related precursor, has been reported. chemicalbook.com In a derivative of 4-(2-methoxyphenyl)piperazin-1-amine, the protons of the piperazine (B1678402) ring appear as multiplets in the range of 2.96-3.17 ppm. mdpi.com The methoxy (B1213986) group protons typically appear as a sharp singlet at approximately 3.85 ppm. rsc.org The aromatic protons of the 2-methoxyphenyl group exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 6.8 and 7.5 ppm. rsc.org
Table 1: Representative ¹H NMR Spectral Data for 4-(2-methoxyphenyl)piperazine Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Piperazine CH₂ | 2.96-3.17 | m |
| Methoxy (OCH₃) | ~3.85 | s |
| Aromatic H | 6.8-7.5 | m |
Note: Data is compiled from representative derivatives and may vary slightly for the specific title compound. 'm' denotes multiplet, 's' denotes singlet.
¹³C NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 1-(2-methoxyphenyl)piperazine has been documented. chemicalbook.com For derivatives of this compound, the aliphatic carbons of the piperazine ring typically resonate in the range of 48-56 ppm. mdpi.com The carbon of the methoxy group is observed around 55 ppm. mdpi.com The aromatic carbons of the 2-methoxyphenyl ring appear in the downfield region of the spectrum, generally between 110 and 155 ppm. mdpi.commdpi.com
Table 2: Representative ¹³C NMR Spectral Data for 4-(2-methoxyphenyl)piperazine Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| Piperazine C | 48-56 |
| Methoxy C | ~55 |
| Aromatic C | 110-155 |
Note: Data is compiled from representative derivatives and may vary slightly for the specific title compound.
Heteronuclear NMR (e.g., ³¹P NMR for Derivatives)
Heteronuclear NMR, such as Phosphorus-31 NMR (³¹P NMR), is employed to study derivatives of this compound that have been functionalized with phosphorus-containing groups. For instance, in phosphorylated derivatives, ³¹P NMR spectroscopy is essential for confirming the successful incorporation of the phosphorus moiety and for characterizing the electronic environment of the phosphorus atom. tandfonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining information about its structure through analysis of its fragmentation patterns. The molecular weight of this compound is approximately 207.27 g/mol . evitachem.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of derivatives of this compound, characteristic absorption bands are observed. mdpi.com The N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. mdpi.com The C-O stretching of the methoxy group gives rise to a strong absorption band in the 1230-1270 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for 4-(2-methoxyphenyl)piperazine Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2800-3000 |
| C-O Stretch (Methoxy) | 1230-1270 |
Note: Data is compiled from representative derivatives and may vary for the specific title compound.
X-ray Crystallography for Solid-State Structure Elucidation
A study on the crystal structure of a salt of 4-(2-methoxyphenyl)piperazine, specifically 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, revealed that the piperazine ring adopts a chair conformation. nih.gov In this structure, the cation and anion are linked by hydrogen bonds. nih.gov In another study of a hydrated derivative, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, the piperazine ring also adopts a chair conformation, and the crystal structure is stabilized by a network of hydrogen bonds involving the water molecule. nih.gov The dihedral angle between the phenyl and pyridine (B92270) rings in this derivative was found to be 39.9(3)°. nih.gov These studies provide valuable insights into the conformational preferences and intermolecular interactions of 4-(2-methoxyphenyl)piperazine derivatives in the solid state.
Crystal Structure Determination and Conformational Analysis
The crystal structure of this compound has been extensively studied through the formation of its salts with various organic acids. These studies consistently reveal specific conformational features of the core structure.
In its protonated state, forming the 4-(2-methoxyphenyl)piperazin-1-ium cation, the piperazine ring invariably adopts a chair conformation. nih.goviucr.orgnih.govnih.gov This is the most energetically favorable conformation for a six-membered saturated ring, minimizing steric and torsional strain. The stability of this conformation is confirmed by the calculation of Cremer and Pople puckering parameters. For instance, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide, the piperazine ring exhibits puckering parameters of Q = 0.5774 (17) Å, θ = 177.86 (17)°, and φ = 129 (4)°. nih.gov Similarly, in the 3,5-dinitrosalicylate salt, the parameters are Q = 0.582 (3) Å, θ = 176.3 (3)°, and φ = 338 (4)°. nih.goviucr.org These values are characteristic of a slightly distorted but clear chair configuration.
The spatial relationship between the 2-methoxyphenyl group and the piperazine ring is a key structural feature. The dihedral angle, which describes the twist between the mean plane of the piperazine ring and the phenyl ring, has been reported as 42.36 (8)° in one of its salts. nih.gov This non-planar arrangement is a common feature among arylpiperazine derivatives. mdpi.com
The crystal packing is often stabilized by a network of hydrogen bonds. In the salt structures, the protonated nitrogen of the piperazine ring acts as a hydrogen bond donor. For example, in the 3,5-dinitrosalicylate salt, a bifurcated N—H⋯O hydrogen bond links the cation and anion. nih.goviucr.org These interactions, along with weaker C—H⋯O and C—H⋯π interactions, dictate the formation of complex zero, one, two, or three-dimensional supramolecular assemblies. nih.goviucr.org A study of fifteen different salts of 4-(2-methoxyphenyl)piperazin-1-ium with various organic anions demonstrated the formation of diverse supramolecular structures, including centrosymmetric four-ion aggregates and complex ribbons, all held together by these non-covalent interactions. iucr.org
| Parameter | Value | Compound Salt | Reference |
|---|---|---|---|
| Piperazine Conformation | Chair | 3,5-dinitrosalicylate | nih.goviucr.org |
| Piperazine Conformation | Distorted Chair | 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide | nih.gov |
| Dihedral Angle (Piperazine-Phenyl) | 42.36 (8)° | 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide | nih.gov |
| Puckering Parameters (Q, θ, φ) | Q = 0.582 (3) Å | 3,5-dinitrosalicylate | nih.goviucr.org |
| θ = 176.3 (3)° | |||
| φ = 338 (4)° | |||
| Puckering Parameters (Q, θ, φ) | Q = 0.5774 (17) Å | 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide | nih.gov |
| θ = 177.86 (17)° | |||
| φ = 129 (4)° |
Absolute Configuration Determination
The parent compound, this compound, is achiral. However, chirality can be introduced through derivatization or salt formation with a chiral acid. The determination of the absolute configuration of such chiral derivatives is crucial for understanding their stereospecific interactions in biological systems.
X-ray crystallography is the definitive method for determining absolute configuration. A notable example is the structural characterization of the 4-(2-methoxyphenyl)piperazin-1-ium hydrogen (2R,3R)-tartrate salt. iucr.org In this case, the known absolute configuration of the (2R,3R)-tartaric acid co-crystallized with the compound of interest allows for the unambiguous assignment of the stereochemistry of the entire crystalline unit. This method provides an absolute reference, solidifying the three-dimensional arrangement of atoms in space.
For analogs where a chiral center is introduced on the piperazine ring itself, such as through methyl substitution, determining the absolute stereochemistry is a key step. Retrosynthetic analysis of related chiral piperazinones has been planned around key stereochemical-determining steps, with the ultimate goal of unambiguous assignment through single crystal X-ray diffraction. beilstein-journals.org
Chiral Analysis and Stereochemical Determination (for Enantiomerically Pure Derivatives)
While the parent molecule is achiral, derivatives of this compound can be synthesized to contain one or more chiral centers, resulting in enantiomers or diastereomers. The separation and stereochemical analysis of these isomers are critical, as different stereoisomers can exhibit distinct biological activities. nih.govwvu.edu
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are the dominant techniques for chiral separation. wvu.edursc.org The principle of this technique relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of a wide variety of chiral compounds, including atropisomers of N-aryl heterocyclic derivatives. nih.gov
In the context of arylpiperazine analogs, research has been conducted on introducing chirality by adding methyl groups to the piperazine ring. This creates stereoisomers that can be separated and characterized. nih.gov For example, the introduction of a methyl group at the C2 position of the piperazine ring of an arylpiperazine analog created (S) and (R) isomers with selective effects on different receptor subtypes. nih.gov However, separating stereoisomers resulting from nitrogen chirality can be highly challenging. nih.gov
Computational Chemistry and Theoretical Investigations of 4 2 Methoxyphenyl Piperazin 1 Amine
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic characteristics of the molecule. researchgate.net These studies provide a foundational understanding of the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For 4-(2-methoxyphenyl)piperazin-1-amine, the HOMO is expected to be localized on the electron-rich regions, such as the piperazine (B1678402) nitrogens and the oxygen of the methoxy (B1213986) group, while the LUMO would be distributed over the aromatic ring.
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.9 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.9 | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
Note: The values presented are illustrative and based on typical DFT calculations for similar structures.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values. Red regions indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Blue regions signify positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would show a significant negative potential (red) around the nitrogen atoms of the piperazine ring and the oxygen atom of the methoxy group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would be concentrated around the amine and aromatic hydrogen atoms.
Non-Linear Optical (NLO) Property Theoretical Predictions
Theoretical predictions of Non-Linear Optical (NLO) properties are essential for identifying materials for optoelectronic applications. These properties are calculated using quantum chemical methods to determine the molecular polarizability (α) and the first-order hyperpolarizability (β). ekb.eg Molecules with large hyperpolarizability values are considered promising NLO materials due to their efficient second-harmonic generation. The presence of a push-pull system of electron-donating (amine, methoxy) and electron-accepting groups can enhance NLO properties. ekb.eg Theoretical studies can predict whether this compound possesses significant NLO characteristics.
| NLO Parameter | Calculated Value (a.u.) | Description |
| Polarizability (α) | ~250 | A measure of the molecule's response to an external electric field. |
| First-Order Hyperpolarizability (β) | Variable | Quantifies the second-order NLO response; high values are desirable for NLO materials. |
Note: The values are representative and depend on the specific computational method used.
Chemical Hardness and Softness Analysis
Global reactivity descriptors like chemical hardness (η) and softness (S) are derived from HOMO and LUMO energies to quantify a molecule's resistance to change in its electron distribution. ekb.eg Hardness (η = (ELUMO - EHOMO) / 2) indicates resistance to deformation or polarization. Softness (S = 1 / η) is the reciprocal of hardness and measures the ease of charge transfer. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive. These parameters are crucial for understanding the molecule's stability and reactivity profile.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 | Measures the molecule's resistance to charge transfer. |
| Chemical Softness (S) | 1 / η | 0.41 | Indicates the molecule's capacity to accept electrons. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.35 | Represents the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.29 | A measure of the energy lowering upon accepting maximal electron charge. |
Note: These values are derived from the illustrative HOMO/LUMO energies in section 4.1.1.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound, through both crystal structure data and computational methods, consistently shows that the piperazine ring adopts a stable chair conformation. nih.govnih.gov This is the lowest energy conformation for this six-membered ring system. The substituent groups, the 2-methoxyphenyl and the amino group, typically occupy equatorial positions to minimize steric hindrance. uky.edu
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. nih.gov These simulations provide insights into the conformational flexibility and the stability of different rotamers, particularly the rotation around the bond connecting the phenyl ring to the piperazine nitrogen. MD studies performed on structurally related arylpiperazines have been crucial in understanding how these molecules adapt their shape upon interacting with biological targets. nih.gov
Molecular Modeling and Docking Studies of Ligand-Target Molecular Recognition (In Vitro Binding Perspective)
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a macromolecular target, such as a receptor or enzyme. For this compound and its derivatives, docking studies are frequently used to rationalize their affinity for various neurotransmitter receptors, including dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ) receptors. nih.govnih.gov
These studies consistently highlight key interactions:
Ionic Interaction: The protonated nitrogen of the piperazine ring often forms a crucial salt bridge with a conserved aspartate residue in the receptor's binding pocket (e.g., Asp114 in the D₂ receptor). nih.gov
Hydrogen Bonding: The nitrogen and oxygen atoms in the ligand can act as hydrogen bond acceptors, interacting with polar residues like serine, threonine, or histidine within the binding site. nih.gov
Aromatic Interactions: The 2-methoxyphenyl ring can engage in favorable edge-to-face or π-π stacking interactions with aromatic residues of the receptor, such as phenylalanine or tyrosine. nih.gov
These computational predictions of ligand-target interactions provide a molecular basis for the observed in vitro binding affinities and guide the design of new, more potent, and selective ligands. nih.gov
| Potential Biological Target | Key Interacting Residues (from studies on analogs) | Type of Interaction |
| Dopamine D₂ Receptor | Asp114, Ser193, Phe389 | Ionic, Hydrogen Bonding, Aromatic |
| Serotonin 5-HT₁ₐ Receptor | Asp116, Thr199, Phe361, Trp357 | Ionic, Hydrogen Bonding, Aromatic |
| Alpha₁-Adrenergic Receptor | Asp106, Phe288, Phe312 | Ionic, Aromatic |
Note: The listed targets and residues are based on docking studies of structurally similar arylpiperazine compounds. nih.govnih.govnih.gov
Pharmacophore Model Development
Pharmacophore modeling is a pivotal computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound and its derivatives, which are known to interact with various neurotransmitter receptors, the development of a pharmacophore model is a key step in designing new ligands with enhanced affinity and selectivity.
A typical pharmacophore model for a ligand of aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, often includes a combination of features. These commonly consist of a protonatable nitrogen atom, one or more aromatic rings, and hydrogen bond acceptors/donors, all spatially arranged in a specific geometry. The development of such a model generally involves the following steps:
Selection of a Training Set: A diverse set of molecules with known binding affinities for a particular receptor is chosen. For this compound, this would include a series of its analogs with varying substituents.
Conformational Analysis: The low-energy conformations of all molecules in the training set are generated to explore their possible three-dimensional arrangements.
Feature Identification: Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and ionizable groups, are identified in the training set molecules.
Pharmacophore Hypothesis Generation: The identified features from the most active compounds are aligned to generate one or more pharmacophore hypotheses. Each hypothesis represents a different spatial arrangement of these features.
Validation: The generated pharmacophore models are then validated for their ability to distinguish between active and inactive compounds. A statistically robust model will have a high correlation between the predicted and experimental activities of a test set of molecules.
For ligands related to this compound, a five-point pharmacophore model could be hypothesized, potentially comprising two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Such a model would be crucial for virtual screening campaigns to identify novel compounds with similar biological activity. nih.gov
Protein-Ligand Docking Simulations for Receptor Binding Profiles
Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For this compound, docking simulations are instrumental in elucidating its binding mode within the active sites of various receptors, such as dopamine (D2) and serotonin (5-HT1A) receptors. nih.gov
Docking studies of derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have revealed key interactions that contribute to their binding affinity. nih.gov The protonated piperazine nitrogen atom is often found to form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs. nih.gov Furthermore, hydrogen bonds can be formed between moieties of the ligand and amino acid residues like threonine, serine, histidine, or tryptophan within the binding pocket. nih.gov The aromatic ring of the arylpiperazine moiety can also engage in edge-to-face π-π stacking interactions with phenylalanine or tyrosine residues. nih.gov
The outcomes of docking simulations are typically evaluated using a scoring function that estimates the binding affinity. These scores, combined with an analysis of the binding pose, provide valuable information for understanding the molecular basis of ligand recognition and for the rational design of new derivatives with improved binding profiles.
| Interaction Type | Potential Interacting Residues in Receptor | Contributing Moiety of Ligand |
| Ionic Interaction | Aspartate | Protonated Piperazine Nitrogen |
| Hydrogen Bonding | Threonine, Serine, Histidine, Tryptophan | Piperazine Nitrogens, Methoxyphenyl Oxygen |
| π-π Stacking | Phenylalanine, Tyrosine | Methoxyphenyl Ring |
Structure-Activity Relationship (SAR) through Computational Analysis
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational analysis plays a significant role in elucidating these relationships by correlating structural modifications with changes in binding affinity or efficacy. For this compound, SAR studies can guide the optimization of its structure to enhance its pharmacological properties.
By systematically modifying different parts of the this compound scaffold and evaluating the effects of these modifications on receptor binding through computational methods, a comprehensive SAR profile can be established. For instance, studies on related arylpiperazine derivatives have shown that the nature and position of substituents on the phenyl ring can significantly impact receptor affinity and selectivity. nih.gov
For example, in a series of p-alkylbenzamido derivatives of a 4-(2'-methoxyphenyl)piperazine analog, it was found that smaller alkyl groups like methyl and ethyl on the benzamido moiety maintained high affinity for 5-HT1A receptors, while larger substituents led to a significant drop in affinity. nih.gov This suggests that the size of the substituent is a critical determinant of binding.
Computational SAR studies often involve the generation of quantitative structure-activity relationship (QSAR) models. These models mathematically describe the relationship between the structural properties of a series of compounds and their biological activities. A well-validated QSAR model can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.
Supramolecular Interactions and Binding Energy Calculations (e.g., for Salts)
The formation of salts is a common strategy to improve the physicochemical properties of a drug candidate, such as its solubility and stability. The supramolecular assembly of these salts in the solid state is governed by a network of non-covalent interactions, including hydrogen bonds, C-H···π interactions, and π-π stacking. Understanding these interactions is crucial for predicting the crystal packing and, consequently, the material properties of the salt.
In the solid state, the protonated piperazinium ring is an excellent hydrogen-bond donor, readily forming N-H···O hydrogen bonds with the carboxylate or other acceptor groups of the counter-anion. iucr.orgresearchgate.net These interactions are often the primary driving force for the crystal packing. For example, in salts with substituted benzoates, the ions can be linked by N-H···O hydrogen bonds to form well-defined aggregates, such as centrosymmetric four-ion aggregates. iucr.org
The nature of the anion significantly influences the resulting supramolecular structure. For instance, with different anions, the hydrogen-bonded assemblies can range from simple one-dimensional chains to more complex two- and three-dimensional frameworks. iucr.org In some cases, C-H···π(arene) interactions also play a significant role in stabilizing the crystal lattice. iucr.org
Binding energy calculations, often performed using high-level quantum mechanical methods, can provide a quantitative measure of the strength of the interactions between the cation and anion in a salt pair. These calculations can help in understanding the stability of different salt forms and in predicting their relative formation energies.
Table of Supramolecular Interactions in Salts of 4-(2-methoxyphenyl)piperazin-1-ium
| Anion | Primary Interactions | Supramolecular Assembly | Reference |
| 4-Chlorobenzoate | N-H···O hydrogen bonds | Centrosymmetric R44(12) four-ion aggregates | iucr.org |
| 4-Bromobenzoate | N-H···O hydrogen bonds | Centrosymmetric R44(12) four-ion aggregates | iucr.org |
| 4-Iodobenzoate | N-H···O hydrogen bonds | Centrosymmetric R44(12) four-ion aggregates | iucr.org |
| 2-Chlorobenzoate | N-H···O hydrogen bonds | R44(12) four-ion aggregate | iucr.org |
| 2-Fluorobenzoate | N-H···O, C-H···π(arene) interactions | Three-dimensional arrays | iucr.org |
| 2-Bromobenzoate | N-H···O, C-H···π(arene) interactions | Three-dimensional arrays | iucr.org |
| 2-Iodobenzoate | N-H···O, C-H···π(arene) interactions | Three-dimensional arrays | iucr.org |
| 2-Methylbenzoate | N-H···O hydrogen bonds | R44(12) four-ion aggregates | iucr.org |
| 4-Aminobenzoate | N-H···O hydrogen bonds | Complex sheets | iucr.org |
| 4-Nitrobenzoate | N-H···O hydrogen bonds | R44(12) four-ion aggregates | iucr.org |
| Hydrogen Fumarate (B1241708) | N-H···O, O-H···O hydrogen bonds | Sheets | iucr.org |
| Hydrogen (2R,3R)-Tartrate | O-H···O, N-H···O hydrogen bonds | Sheets | iucr.org |
| 3,5-Dinitrosalicylate | N-H···O, C-H···O hydrogen bonds | Sandwich-like arrangement | nih.gov |
Analytical Chemistry Method Development Utilizing 4 2 Methoxyphenyl Piperazin 1 Amine
Utilization as a Derivatization Reagent for Analytical Detection
Derivatization is a cornerstone of analytical chemistry, employed to modify an analyte to make it more suitable for separation and detection. 4-(2-methoxyphenyl)piperazin-1-amine is primarily used to react with functional groups that are otherwise difficult to analyze directly, such as the highly reactive isocyanate group (-NCO). The reaction converts the analyte into a stable urea (B33335) derivative that possesses properties amenable to analysis, such as enhanced detectability by UV or electrochemical detectors.
The efficacy of this compound as a derivatizing agent has been extensively compared with other reagents for the analysis of airborne isocyanates. Isocyanates, such as toluene (B28343) diisocyanate (TDI), hexamethylene diisocyanate (HDI), and methylene (B1212753) diphenyl diisocyanate (MDI), are highly reactive and pose significant health risks, necessitating sensitive monitoring methods.
Studies have compared 2MP with reagents like 1-(9-anthracenylmethyl)piperazine (MAP) and dibutylamine (B89481) (DBA). In field studies evaluating methods for determining isocyanate concentrations, the performance of 2MP-impregnated filters has been assessed against impinger methods using DBA. For short-term sampling of 2,6-TDI, the 2MP and DBA methods showed comparable performance. nih.govnih.govnih.gov However, for 2,4-TDI, the DBA method yielded results approximately 10% higher than the 2MP method. nih.govnih.govnih.gov For phenyl isocyanate, the difference was even more significant, with the DBA method giving considerably higher results. nih.govnih.gov This suggests that the relative reactivity and recovery can be analyte-dependent.
Another study compared the relative reactivities of several reagents with phenyl isocyanate. The reactivity of 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) was found to be 88% relative to 1-(9-anthracenylmethyl)piperazine (MAP), which was assigned a reference value of 100%. mdpi.com Despite a slightly lower relative reactivity, the choice of reagent often depends on a balance of factors including stability of the derivative, background interference, and the specifics of the chosen detection method.
mdpi.comOptimizing the conditions for the derivatization reaction is crucial for ensuring complete and reproducible conversion of the analyte, which is essential for accurate quantification. Key parameters that are typically optimized include reaction time, temperature, pH, and the concentration of the derivatization reagent and any catalysts or buffers. mdpi.comnih.gov
For the derivatization of isocyanates with this compound, the reaction is typically carried out by drawing air through an impinger containing a solution of the reagent or through a filter impregnated with it. nih.govnih.gov The choice of solvent is a critical parameter. Toluene is a common solvent for the impinger solution. nih.gov The concentration of the reagent must be sufficient to ensure it is in excess relative to the expected concentration of the analyte to drive the reaction to completion. For instance, a concentration of 40 mg of 1-(2-pyridyl)piperazine (B128488) (a similar piperazine-based reagent) in 300 mL of toluene has been used in standard methods. mdpi.com The stability of the derivatizing solution is also a factor; solutions are often stored refrigerated and away from light to prevent degradation. nih.gov
Chromatographic Separation and Detection Methodologies for Derivatives
Once the derivatization is complete, the resulting stable urea derivatives are separated and quantified, most commonly using high-performance liquid chromatography (HPLC).
To improve sensitivity, reduce solvent consumption, and increase sample throughput, miniaturized liquid chromatography techniques have been developed for the analysis of 2MP-isocyanate derivatives. A temperature-programmed packed capillary LC method has been successfully developed for determining the 2MP derivatives of TDI, HDI, and MDI. nih.gov This method utilizes a 250 mm x 0.32 mm I.D. capillary column packed with 3 µm ODS particles, allowing for large-volume injections (up to 100 µL) to achieve low detection limits. nih.gov
On-column focusing is achieved by dissolving the derivatives in a weaker solvent than the mobile phase. The derivatives are loaded onto the column at a low temperature (10°C) and then eluted using a programmed temperature gradient, which provides enhanced separation efficiency. nih.gov This miniaturized approach resulted in very low concentration detection limits, ranging from 43 to 210 pg/mL for various isocyanate derivatives, demonstrating a significant improvement in sensitivity. nih.gov
nih.govFurthermore, miniaturized sample preparation techniques such as microextraction by packed sorbent (MEPS) have been shown to be effective for extracting piperazine-type compounds from biological matrices like urine, requiring as little as 0.1 mL of sample. mdpi.com While this study focused on piperazine (B1678402) stimulants, the principle is directly applicable to the derivatives of this compound, showcasing a path towards rapid and minimally invasive bioanalytical methods.
While liquid chromatography is the predominant technique for analyzing the urea derivatives of this compound, the use of gas chromatography (GC) is not commonly reported in the literature for these specific compounds. GC analysis typically requires analytes to be volatile and thermally stable. The urea derivatives formed from the reaction of 2MP with diisocyanates are relatively large, polar molecules with low volatility. They are prone to thermal degradation at the high temperatures required for GC injection and separation. For these reasons, LC-based methods, which operate at lower temperatures and are better suited for non-volatile compounds, are the standard approach.
Spectrophotometric and Electrochemical Analytical Approaches
The final step in the analytical method is detection. The choice of detector is dictated by the chemical properties of the derivatized analyte. The 2MP reagent is specifically chosen because it imparts favorable characteristics to the derivative for both spectrophotometric and electrochemical detection.
A common approach for the analysis of 2MP-isocyanate derivatives is HPLC coupled with a UV detector. mdpi.com The methoxyphenyl group in the 2MP molecule is a strong chromophore, meaning it absorbs UV light effectively. This allows for sensitive detection of the urea derivatives at a specific wavelength, often around 254 nm. nih.govmdpi.com Quantification is achieved by comparing the peak area or height from the sample chromatogram to a calibration curve generated from standards.
For enhanced sensitivity and selectivity, a dual-detection system employing both UV and electrochemical (EC) detectors can be used. mdpi.com An EC detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. This can provide lower detection limits than UV detection for certain compounds. mdpi.com A method for total isocyanate analysis uses this dual-detection system to identify and quantify both monomeric and prepolymeric isocyanates. The electrochemical detector is often considered more sensitive but can be less robust than a UV detector, being more susceptible to changes in the mobile phase composition. mdpi.com
Derivative spectrophotometry is another powerful analytical technique that can enhance the resolution of overlapping spectral bands and improve selectivity in complex mixtures. This technique involves calculating the first or higher-order derivative of an absorbance spectrum with respect to wavelength. While specific applications of derivative spectrophotometry for the direct analysis of this compound derivatives are not widely documented, the principle is highly applicable for resolving the analyte peak from matrix interferences, a common challenge in environmental and biological samples.
Table of Compounds
Studies on Reaction Kinetics and Selectivity in Analytical Contexts
The utility of a chemical compound in analytical method development, especially in techniques requiring derivatization or specific binding, is fundamentally dependent on its reaction kinetics and selectivity. Reaction kinetics dictates the speed and efficiency of the analytical reaction, influencing factors such as sample throughput and method robustness. Selectivity ensures that the reagent interacts preferentially with the target analyte, minimizing interference from other components in the sample matrix.
For This compound , its documented value lies almost exclusively in its pharmacological selectivity. Research has extensively explored the binding affinity and selectivity of its derivatives for various neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. This form of selectivity is crucial for drug design, aiming to maximize therapeutic effects while minimizing off-target side effects.
In a hypothetical analytical scenario, the primary amine group of this compound could potentially be used for derivatization reactions. For instance, it could react with compounds containing functional groups like isocyanates or aldehydes to form ureas or Schiff bases, respectively. Such reactions could be employed to tag analytes with a chromophore or fluorophore, enhancing their detectability in techniques like High-Performance Liquid Chromatography (HPLC). However, no studies have been published that characterize the kinetics (e.g., reaction rates, optimal pH, temperature) or selectivity of such reactions for analytical purposes.
One related compound, 1-(2-methoxyphenyl)piperazine, has been noted for its use in impregnating filters to detect airborne isocyanates. nih.gov This suggests a potential reactive capability of the piperazine moiety that is relevant to analytical detection, but kinetic and selectivity data for this application are not provided in the available literature.
The table below conceptualizes the type of data that would be necessary to evaluate the analytical potential of this compound, though it must be stressed that this data is currently unavailable in scientific literature.
Table 1: Hypothetical Kinetic and Selectivity Data for Analytical Reactions
| Analyte Class | Derivatizing Reaction | Hypothetical Rate Constant (k) | Selectivity Factor (α) vs. Interferent | Analytical Technique |
| Isocyanates | Urea Formation | Not Available | Not Available | HPLC-UV/Fluorescence |
| Aldehydes | Schiff Base Formation | Not Available | Not Available | GC-MS / LC-MS |
| Carboxylic Acids | Amide Formation (with activation) | Not Available | Not Available | HPLC-UV/Fluorescence |
Detailed Research Findings
A thorough search for research findings on the reaction kinetics and selectivity of this compound in analytical contexts yielded no specific results. The existing body of research focuses on:
Synthesis and Pharmacological Evaluation: Numerous studies report the synthesis of derivatives of this compound and evaluate their binding affinities for serotonin and dopamine receptors. nih.govnih.gov These studies provide detailed data on biological selectivity (e.g., Ki values for different receptors) but not on analytical selectivity.
Drug Scaffolding: The compound is recognized as a valuable building block in medicinal chemistry for creating new potential drugs for psychiatric disorders. evitachem.com
Kinetic Resolution in Synthesis: Some research on arylpiperazines discusses kinetic resolution during their synthesis, which involves stereoselective reactions. acs.orgresearchgate.netacs.org This demonstrates that kinetic principles are applied to these compounds, but in a preparative, not analytical, context.
Role of 4 2 Methoxyphenyl Piperazin 1 Amine As a Chemical Probe and Scaffold in Advanced Research
Design and Synthesis of Molecular Probes for In Vitro Mechanistic Studies
The design and synthesis of molecular probes are fundamental to understanding the intricate mechanisms of biological systems. The 4-(2-methoxyphenyl)piperazine scaffold is a key component in the creation of these probes, particularly for studying neurotransmitter receptors like the serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors. nih.govnih.gov
Researchers synthesize derivatives of this compound to investigate structure-activity relationships, which dictate how a molecule's shape and chemical properties influence its biological activity. nih.gov For instance, new (2-methoxyphenyl)piperazine derivatives containing a terminal heteroaryl or cycloalkyl amide fragment have been synthesized and evaluated for their affinity to 5-HT1A receptors through radioligand binding assays. nih.gov It was found that a four-carbon chain is optimal when the amide fragment is a heteroaryl group, while derivatives with a cycloalkyl moiety showed maximum affinity in the two-methylene chain series. nih.gov
Furthermore, environment-sensitive fluorescent ligands for human 5-HT1A receptors have been created using the 1-(2-methoxyphenyl)piperazine (B120316) structure. ebi.ac.uk These probes, which exhibit changes in their fluorescence properties in different environments, are invaluable for visualizing receptor distribution and function in living cells. ebi.ac.uk One such derivative, 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, demonstrated very high affinity for the 5-HT1A receptor (Ki = 0.67 nM) and was used to visualize these receptors in CHO cells. ebi.ac.uk
The synthesis of these probes often starts with 1-(2-methoxyphenyl)piperazine as a precursor, which can then be modified through various chemical reactions, such as alkylation and chloroacetylation, to introduce different functional groups. evitachem.com These modifications are crucial for fine-tuning the probe's selectivity and affinity for its target receptor.
Radiochemical Synthesis and Evaluation of Radiolabeled Research Tools
Radiolabeled molecules are indispensable tools in biomedical research, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). The 4-(2-methoxyphenyl)piperazine core is frequently used to develop radiotracers for imaging neurotransmitter systems in the brain.
Precursor Chemistry for Radiolabeling
The development of a successful radiotracer begins with the synthesis of a suitable precursor molecule. This precursor is designed to readily accept a radioactive isotope, such as carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]). For derivatives of 4-(2-methoxyphenyl)piperazine, a common strategy is to synthesize a "normethyl" or "desmethyl" precursor, where the methyl group on the phenyl ring is removed. nih.gov This allows for the subsequent introduction of a [¹¹C]methyl group. Similarly, precursors with a leaving group, such as a nitro group, can be prepared for nucleophilic substitution with [¹⁸F]fluoride. researchgate.net
For example, the synthesis of the D₃-selective ligand FAUC346 involved the creation of its normethyl derivative from commercially available 1-(2-substituted-phenyl)piperazines. nih.gov Another approach involves using 2-(piperazin-1-yl)phenol as a precursor, which can be labeled with technetium-99m (⁹⁹ᵐTc). researchgate.net
Radiosynthesis Methodologies
The introduction of the radioisotope into the precursor molecule is a critical step known as radiosynthesis. For carbon-11 labeling, [¹¹C]methyl triflate is a commonly used reagent. nih.gov The reaction is typically performed under controlled conditions, such as low temperature and in the presence of a base. nih.gov For instance, the labeling of FAUC346 was achieved using [¹¹C]methyl triflate in acetone (B3395972) with aqueous NaOH at -10°C for one minute. nih.gov
Fluorine-18 labeling often involves nucleophilic aromatic substitution. researchgate.net The fluorinating agent, typically K[¹⁸F]F/Kryptofix 2.2.2, is reacted with the precursor, sometimes with the aid of microwave heating to accelerate the reaction. researchgate.net
Following the radiosynthesis, the radiolabeled compound must be purified, usually by high-performance liquid chromatography (HPLC), to remove any unreacted precursors and byproducts. nih.gov The final product is then formulated into an injectable solution for in vivo studies. nih.gov
In Vitro Receptor Binding Characterization of Radiolabeled Ligands
Before a new radiotracer can be used in living subjects, its binding properties must be thoroughly characterized in vitro. This involves assessing its affinity and selectivity for the target receptor. Radioligand binding assays are used to determine the binding affinity (often expressed as Ki or IC₅₀ values) of the new compound. nih.gov
For example, the iodinated 5-HT1A ligand p-MPPI, a derivative of 4-(2-methoxyphenyl)piperazine, was evaluated for its receptor binding properties in vitro. nih.govacs.org Similarly, a series of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine derivatives were tested for their binding affinity to the 5-HT1A receptor, with some showing high selectivity and affinity. mdpi.com
The table below summarizes the binding affinities of several compounds derived from the 4-(2-methoxyphenyl)piperazine scaffold.
| Compound | Target Receptor | Binding Affinity (Ki) |
| FAUC346 | D₃ | High in vitro selectivity |
| p-MPPI | 5-HT1A | High affinity |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) | 5-HT1A | 1.2 nM |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) | 5-HT1A | 21.3 nM |
| 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione (4) | 5-HT1A | 0.67 nM |
| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (25) | D₂ | 54 nM |
Applications in Chemical Biology as a Ligand Core for Receptor Studies
The versatility of the 4-(2-methoxyphenyl)piperazine scaffold makes it an invaluable tool in chemical biology for dissecting the roles of specific receptors in complex biological processes. By systematically modifying the core structure, researchers can create a library of ligands with varying affinities and selectivities. These ligands can then be used to probe the function of different receptor subtypes.
For example, derivatives of (2-methoxyphenyl)piperazine have been instrumental in developing ligands that are highly selective for the 5-HT1A receptor with reduced activity at α1-adrenergic receptors. nih.govnih.gov This selectivity is crucial for avoiding off-target effects and for accurately studying the physiological role of the 5-HT1A receptor.
The basic nitrogen atom in the piperazine (B1678402) ring is a key feature that facilitates binding to receptor sites. evitachem.com Upon binding, the ligand can induce a conformational change in the receptor, leading to downstream signaling events that influence neurotransmitter release and neuronal activity. evitachem.com By studying these interactions, scientists can gain a deeper understanding of the molecular basis of neurological and psychiatric disorders.
Development of Novel Materials through Structural Integration
While the primary application of 4-(2-methoxyphenyl)piperazin-1-amine and its derivatives is in the realm of pharmacology and neuroscience, its structural features also lend themselves to the development of novel materials. The piperazine ring system is a common building block in polymer chemistry and materials science. nih.gov
The ability of piperazine derivatives to form hydrogen bonds and participate in other intermolecular interactions makes them suitable for creating organized molecular assemblies. nih.gov For instance, the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate reveals a complex network of hydrogen bonds that leads to a sandwich-like arrangement in the solid state. nih.gov Such self-assembling properties could be exploited to create new materials with specific electronic or optical properties.
Furthermore, 1-(2-methoxyphenyl)piperazine has been used to functionalize other molecules, such as pyrazolylvinyl ketones and Tröger's base derivatives, opening up possibilities for the creation of new functional materials. sigmaaldrich.com
Future Directions and Emerging Research Avenues
Innovations in Synthetic Strategies and Catalyst Development for the Compound
The synthesis of piperazine (B1678402) derivatives is a well-established field, yet there remains a continuous drive for innovation focusing on efficiency, sustainability, and the introduction of complex functionalities. Classical synthetic routes often involve the reaction of anilines with bis(2-chloroethyl)amine (B1207034) or SNAr reactions of piperazine with activated aryl halides. cscanada.net Future advancements are likely to concentrate on several key areas:
Catalyst Efficiency and Reusability : The development of highly efficient and reusable catalysts is a cornerstone of green chemistry. Research into novel catalytic systems, such as palladium-on-charcoal for hydrogenation steps or copper-based catalysts for Ullmann-type couplings, is ongoing. nih.govprepchem.com Future work could explore the application of magnetic nanoparticles as catalyst supports, allowing for easy separation and reuse, thereby reducing costs and environmental impact. mdpi.com
One-Pot Syntheses : "One-pot" procedures, where multiple reaction steps are carried out in the same vessel, significantly improve efficiency by minimizing intermediate isolation and purification steps. cscanada.net The development of one-pot methods for synthesizing complex 4-(2-methoxyphenyl)piperazin-1-amine derivatives from basic precursors like diethanolamine (B148213) represents a promising area for streamlining production. cscanada.net
Novel Catalytic Systems : Exploration of unconventional catalysts could unlock new reaction pathways. For instance, piperazine-based quaternary ammonium (B1175870) salts have been designed as catalysts for isocyanate polymerization, demonstrating how the piperazine ring itself can be part of a catalytic system. sioc-journal.cn Adapting such concepts could lead to auto-catalytic systems or catalysts specifically tailored for piperazine functionalization.
Flow Chemistry : The transition from batch processing to continuous flow chemistry offers advantages in safety, scalability, and reaction control. Implementing flow synthesis for the N-arylation or subsequent functionalization of the piperazine core could lead to higher yields and purity for derivatives of this compound.
Advanced Spectroscopic and Imaging Techniques for Compound Characterization
Detailed structural characterization is fundamental to understanding the properties and function of a molecule. While standard techniques like NMR and IR spectroscopy are routine, future research will leverage more advanced methods to gain deeper insights.
X-Ray Crystallography and Supramolecular Analysis : Single-crystal X-ray diffraction has been instrumental in elucidating the three-dimensional structure of salts derived from 1-(2-methoxyphenyl)piperazine (B120316). nih.goviucr.org These studies reveal crucial details about molecular conformation, such as the chair conformation of the piperazine ring and the intricate network of intermolecular interactions like N-H···O and C-H···O hydrogen bonds. nih.gov Future research will likely focus on co-crystallization with a wider range of molecules to study host-guest chemistry and the principles of molecular recognition. The formation of complex supramolecular assemblies, including zero-, one-, two-, and three-dimensional arrays, has been documented and presents a rich area for further investigation. iucr.org
| Crystal Data for N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate nih.gov | |
| Parameter | Value |
| Molecular Formula | C₁₈H₂₄N₄O·H₂O |
| Molecular Weight | 330.43 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.451 (3) |
| b (Å) | 19.847 (4) |
| c (Å) | 6.8596 (15) |
| V (ų) | 1831.2 (7) |
| Z | 4 |
Advanced Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas. mdpi.com Emerging techniques in mass spectrometry, such as ion mobility-mass spectrometry, could provide additional information on the compound's three-dimensional shape (collisional cross-section) in the gas phase, complementing data from solid-state and solution studies. uni.lu
In Vivo Imaging : A significant area of emerging research involves the use of radiolabeled derivatives for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov Derivatives of 1-(2-methoxyphenyl)piperazine have been developed as imaging agents for serotonin (B10506) 5-HT₁ₐ receptors. nih.govnih.gov For example, [¹⁸F]6FPWAY is a PET radioligand designed to visualize these receptors in the central nervous system. nih.gov Future work will aim to develop new radiotracers based on the this compound scaffold with improved selectivity, pharmacokinetics, and imaging properties for various neurological targets. evitachem.com
Deepening Theoretical Understanding through Advanced Computational Models
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For this compound and its analogs, computational models are crucial for understanding their interactions with biological targets.
Molecular Docking and Dynamics : Molecular docking simulations are widely used to predict the binding modes of ligands to receptors. Studies on derivatives of 1-(2-methoxyphenyl)piperazine have used docking to investigate their interactions with dopamine (B1211576) D₂ and serotonin 5-HT₁ₐ receptors. nih.govnih.gov These models suggest that binding is often mediated by interactions between the protonated piperazine nitrogen and key aspartate residues in the receptor binding site. nih.govnih.gov
Refining Predictive Models : A key future direction is the refinement of these computational models. For instance, while docking data for the D₂ receptor showed good correlation with experimental binding assays, the model for the 5-HT₁ₐ receptor was identified as needing further improvement to accurately predict binding properties. nih.gov Integrating molecular dynamics simulations, which model the movement of the ligand-receptor complex over time, can provide a more accurate picture of the binding energetics and conformational changes. nih.gov
Quantum Mechanics and Reactivity : Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule in greater detail. This can aid in predicting sites of metabolism, understanding reaction mechanisms, and designing molecules with specific electronic properties for materials science applications.
Predictive Property Modeling : Computational tools are also used to predict physicochemical properties. For example, the predicted collision cross section (CCS) values for protonated and other adducted forms of related molecules can be calculated, which is valuable for analytical identification. uni.lu Expanding these predictive databases for a wider range of derivatives will accelerate characterization efforts.
| Predicted Collision Cross Section (CCS) for a Related Derivative uni.lu | |
| Adduct | Predicted CCS (Ų) |
| [M+H]⁺ | 175.8 |
| [M+Na]⁺ | 180.0 |
| [M-H]⁻ | 178.3 |
New Frontiers in Analytical Applications
Beyond its role as a synthetic intermediate, the unique chemical properties of the 4-(2-methoxyphenyl)piperazine moiety can be harnessed for new analytical applications.
Chemical Sensors : An established application for the parent compound, 1-(2-methoxyphenyl)piperazine, is its use in impregnated filters for the detection of airborne isocyanates. nih.gov This demonstrates its utility as a reactive agent for capturing and enabling the detection of specific analytes. Future research could explore the immobilization of this compound or its derivatives onto solid supports or nanoparticles to create selective chemosensors for environmental monitoring or industrial process control.
Chromatographic and Forensic Analysis : Piperazine derivatives are sometimes encountered as designer drugs. caymanchem.com Analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have been developed to screen for these compounds in biological matrices like serum. caymanchem.com Future work will focus on developing more rapid, sensitive, and comprehensive screening methods to include new derivatives as they emerge. The compound can serve as a reference standard in the development of these forensic and toxicological assays.
Exploration in Materials Science and Functional Molecule Design
The structural characteristics of this compound make it an attractive building block for the design of novel functional materials.
Supramolecular Materials : As demonstrated by crystallographic studies, the parent piperazine derivative can form intricate, well-defined supramolecular architectures through non-covalent interactions like hydrogen bonding. nih.goviucr.org A significant future avenue is the deliberate design and engineering of these crystal structures—a field known as crystal engineering. By selecting appropriate co-formers, it may be possible to create materials with tailored properties, such as specific porosities for gas storage, unique optical properties for sensors, or defined channels for molecular transport. The ability to form extended one-, two-, and three-dimensional networks is particularly promising. iucr.org
Polymers and Dyes : Piperazine and its derivatives are recognized as versatile intermediates for a range of materials, including polymers, dyes, and corrosion inhibitors. nih.gov The 2-methoxyphenyl group offers a site for further functionalization, while the piperazine amine provides a reactive handle for polymerization or attachment to other molecular frameworks. Future research could explore the incorporation of this moiety into polymer backbones to create materials with enhanced thermal stability, specific ligand-binding capabilities, or unique photophysical properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for synthesizing 4-(2-methoxyphenyl)piperazin-1-amine, and how can reaction yields be optimized?
- Methodology : Common routes involve nucleophilic substitution of piperazine derivatives with 2-methoxyphenyl groups. For example, catalytic hydrogenation or reductive amination is used to introduce the amine group. Reaction optimization includes:
- Temperature control : Refluxing in ethanol (140°C) for 12–24 hours .
- Catalysts : Triethylamine (TEA) as a base to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (chloroform:methanol = 3:1) or preparative TLC for isolating intermediates .
- Characterization : Confirm product identity using ESI-MS (e.g., m/z 198 [M + H]+) and ¹H NMR (e.g., δ 7.11–8.62 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound and its derivatives?
- Key Techniques :
- Mass Spectrometry (ESI+) : Determines molecular weight and fragmentation patterns (e.g., m/z 452 [M + H]+ for spirocyclic derivatives) .
- ¹H/¹³C NMR : Assigns stereochemistry and confirms substitution patterns (e.g., methoxy group protons at δ 3.73 ppm) .
- X-ray Crystallography : Resolves crystal packing and absolute configuration, especially for chiral intermediates .
Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?
- Approach :
- Use chiral starting materials (e.g., (1R,4R)- or (1S,4S)-cyclohexan-1-amine) to control stereochemistry .
- Employ chiral HPLC for enantiomeric separation and purity assessment .
Advanced Research Questions
Q. How does this compound contribute to the design of PET radiotracers for neurological targets?
- Application : The compound serves as a precursor for ¹⁸F-labeled tracers like ¹⁸F-FCWAY and ¹⁸F-Mefway, targeting serotonin 5-HT₁ₐ receptors .
- Methodology :
- Radiolabeling via nucleophilic substitution with ¹⁸F-fluoride .
- In vivo evaluation using PET imaging to quantify receptor density in neurological disorders .
Q. What strategies resolve discrepancies in reported receptor binding affinities of derivatives of this compound?
- Analytical Solutions :
- Comparative Binding Assays : Use standardized protocols (e.g., competitive inhibition with 5-HT₁ₐ ligands) to minimize variability .
- Molecular Docking : Correlate binding affinities with computational models of receptor-ligand interactions .
- Crystallographic Data : Validate binding modes using X-ray structures of ligand-receptor complexes .
Q. How does stereochemistry influence the pharmacokinetic and pharmacodynamic profiles of this compound derivatives?
- Key Findings :
- Enantioselective Metabolism : (1R,4R)-isomers exhibit slower hepatic clearance compared to (1S,4S)-isomers in preclinical models .
- Receptor Selectivity : Stereochemistry modulates affinity for serotonin vs. dopamine receptors, impacting therapeutic potential .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the cytotoxicity of this compound derivatives in cancer models?
- Resolution Steps :
Dose-Response Validation : Test compounds across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
Cell Line Specificity : Compare activity in diverse cancer lines (e.g., breast vs. lung) to rule out tissue-dependent variability .
Mechanistic Studies : Use siRNA knockdowns to confirm target engagement (e.g., carbonic anhydrase inhibition) .
Safety and Handling
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
